molecular formula C14H13N3O2 B2821239 ethyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-5-carboxylate CAS No. 318497-86-8

ethyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B2821239
CAS No.: 318497-86-8
M. Wt: 255.277
InChI Key: HHOGEIRKMFESNV-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a cyano group, a methylphenyl group, and an ethyl ester group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The cyano group is introduced through the reaction of the pyrazole intermediate with a suitable nitrile source, such as cyanogen bromide, under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.

    Substitution: The cyano and ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Pyrazole derivatives with oxidized functional groups.

    Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.

    Substitution: Substituted pyrazole derivatives with new functional groups replacing the cyano or ester groups.

Scientific Research Applications

Ethyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-cyano-1-(4-chlorophenyl)-1H-pyrazole-5-carboxylate: Similar structure but with a chlorophenyl group instead of a methylphenyl group.

    Ethyl 4-cyano-1-(4-nitrophenyl)-1H-pyrazole-5-carboxylate: Similar structure but with a nitrophenyl group instead of a methylphenyl group.

    Ethyl 4-cyano-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate: Similar structure but with a methoxyphenyl group instead of a methylphenyl group.

These compounds share similar chemical properties and reactivity but differ in their specific functional groups, which can influence their biological activity and applications.

Properties

IUPAC Name

ethyl 4-cyano-2-(4-methylphenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-3-19-14(18)13-11(8-15)9-16-17(13)12-6-4-10(2)5-7-12/h4-7,9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOGEIRKMFESNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1C2=CC=C(C=C2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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